1-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-proline
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Overview
Description
1-(2-{2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetyl)pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that combines elements of furochromen and pyrrolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:
Formation of the Furochromen Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen ring system.
Introduction of the Tetramethyl Groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate are employed to introduce the tetramethyl groups at the desired positions.
Acetylation: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride.
Coupling with Pyrrolidine-2-carboxylic Acid: The final step involves coupling the furochromen derivative with pyrrolidine-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-{2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Material Science: Its structural properties could be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism by which 1-(2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetyl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application:
Biological Targets: The compound may interact with enzymes or receptors, inhibiting or activating their function. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
Molecular Pathways: The compound may influence various molecular pathways, such as those involved in inflammation or cell proliferation, by modulating the activity of key proteins or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Compounds like coumarin and its derivatives share a similar furochromen core structure.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and its derivatives have a similar pyrrolidine ring.
Uniqueness
1-(2-{2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetyl)pyrrolidine-2-carboxylic acid is unique due to the combination of the furochromen and pyrrolidine structures, along with the specific substitution pattern. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H23NO6 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
(2S)-1-[2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H23NO6/c1-10-13(4)28-19-12(3)20-15(8-14(10)19)11(2)16(22(27)29-20)9-18(24)23-7-5-6-17(23)21(25)26/h8,17H,5-7,9H2,1-4H3,(H,25,26)/t17-/m0/s1 |
InChI Key |
FWXSKCFYMFTWNC-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCC[C@H]4C(=O)O)C)C)C |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCCC4C(=O)O)C)C)C |
Origin of Product |
United States |
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